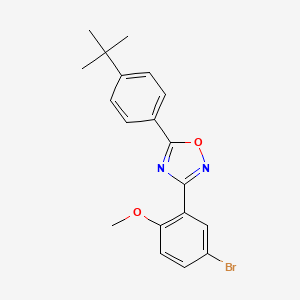
3-(5-bromo-2-methoxyphenyl)-5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-methoxyphenyl)-5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structural features and its ability to exhibit diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound may exert its biological activities by interacting with specific cellular targets. For example, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For instance, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against certain bacterial strains. Additionally, this compound has been shown to have good stability and solubility in various solvents, making it a promising material for organic electronics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(5-bromo-2-methoxyphenyl)-5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a versatile tool for investigating various cellular processes. Additionally, this compound has good stability and solubility in various solvents, making it easy to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret experimental results. Additionally, this compound may have off-target effects on cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole. One potential direction is to investigate the structure-activity relationship of this compound to identify more potent analogs with improved biological activities. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Finally, this compound has potential applications in various fields, such as organic electronics, and further research is needed to explore these applications.
Synthesis Methods
The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole involves the reaction of 5-bromo-2-methoxybenzoic acid with tert-butylphenylhydrazine in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with triethyl orthoformate and acetic anhydride to obtain the final product. This method has been reported to yield high purity and good yields of the product.
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe and as a material for organic electronics.
properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-5-(4-tert-butylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-19(2,3)13-7-5-12(6-8-13)18-21-17(22-24-18)15-11-14(20)9-10-16(15)23-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRRCIOLNOGMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

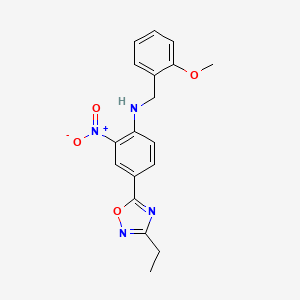

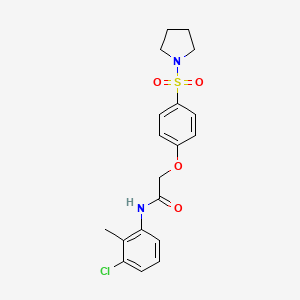
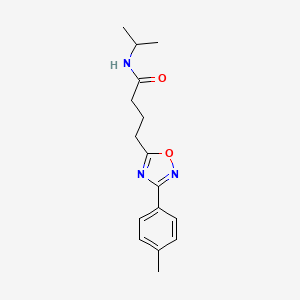
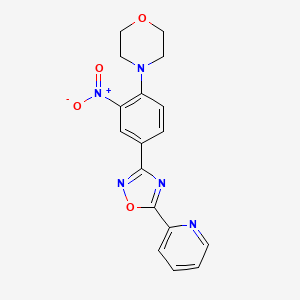
![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)
![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)
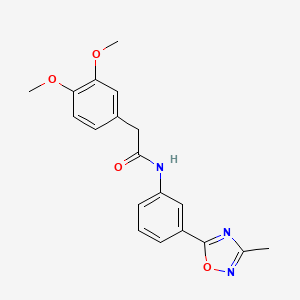
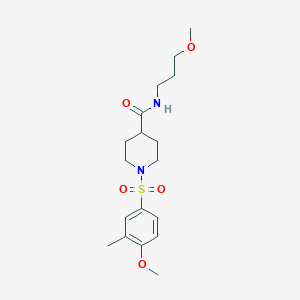
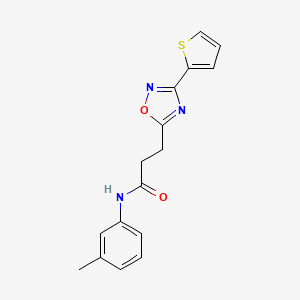
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
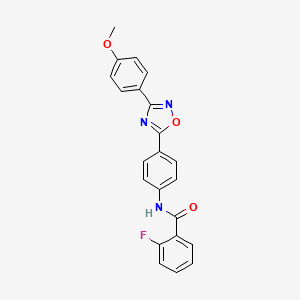

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)